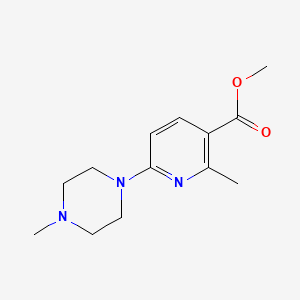

Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with a methyl group, attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-6-bromonicotinate and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Coupling Reaction: The key step involves the coupling of 2-methyl-6-bromonicotinate with 4-methylpiperazine, facilitated by a palladium catalyst.

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

Automation: The process is often automated to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Chemical Research: It serves as a model compound in various chemical reactions to study reaction mechanisms and kinetics.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

Enzyme Inhibition: It can inhibit the activity of enzymes by binding to their active sites.

Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate can be compared with other similar compounds, such as:

Methyl 6-(4-methylpiperazin-1-yl)nicotinate: Lacks the additional methyl group at the 2-position.

Ethyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate: Has an ethyl ester instead of a methyl ester.

Methyl 2-methyl-6-(4-piperazin-1-yl)nicotinate: Lacks the methyl group on the piperazine ring.

Uniqueness

This compound is unique due to the presence of both a methyl group on the piperazine ring and the nicotinate moiety, which may confer distinct chemical and biological properties.

Biological Activity

Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a methyl piperazine moiety that enhances its pharmacological profile. The structural formula can be represented as follows:

This compound's lipophilicity is significant for its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

- Vasodilation : Similar to other methyl nicotinate derivatives, this compound may induce vasodilation by promoting the release of prostaglandins, which are known to mediate vascular smooth muscle relaxation. This effect can enhance local blood flow, making it useful in topical applications for conditions requiring increased circulation .

- Cellular Effects : Research indicates that the compound may exhibit pro-apoptotic activity in cancer cells. In vitro studies have shown that it can induce apoptosis in hematological cancer cell lines, suggesting potential applications in oncology .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

The rapid absorption and short half-life highlight the need for careful dosing considerations in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cancer Cell Studies : In a study examining various compounds' effects on cancer cells, this compound demonstrated significant cytotoxicity against several solid tumor lines. The mechanism was linked to its ability to disrupt autophagy processes, enhancing apoptotic pathways .

- Topical Applications : Clinical trials assessing the efficacy of topical formulations containing methyl nicotinate derivatives showed promising results in improving local blood flow in patients with circulatory issues. The vasodilatory effect was confirmed through objective measures such as laser Doppler flowmetry .

- Comparative Studies : Comparative analyses with other nicotinic acid derivatives revealed that this compound has a more favorable safety profile while maintaining efficacy against target pathways involved in inflammation and cancer progression .

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

methyl 2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H19N3O2/c1-10-11(13(17)18-3)4-5-12(14-10)16-8-6-15(2)7-9-16/h4-5H,6-9H2,1-3H3 |

InChI Key |

XAGQOAJRSRSHAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.